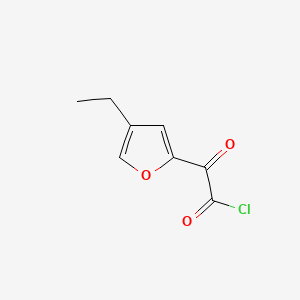![molecular formula C30H40N2O6 B564292 4-[[5-Oxo-5-(phenylmethoxy)pentyl][(phenylmethoxy)carbonyl]amino]-1-piperidinecarboxylic acid T-butyl ester CAS No. 181629-57-2](/img/structure/B564292.png)
4-[[5-Oxo-5-(phenylmethoxy)pentyl][(phenylmethoxy)carbonyl]amino]-1-piperidinecarboxylic acid T-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-[[5-Oxo-5-(phenylmethoxy)pentyl][(phenylmethoxy)carbonyl]amino]-1-piperidinecarboxylic acid T-butyl ester” is a chemical with the CAS Number 181629-57-2 . Its molecular formula is C30H40N2O6 and it has a molecular weight of 524.64800 .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 524.64800 . Other properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Metabolic Pathways and Drug Synthesis
The research applications of the specified compound, due to its complex structure and properties, are primarily explored in the context of metabolic pathways and synthetic applications for drug development. Although the direct studies on this exact compound are limited, insights can be drawn from related research focusing on similar compounds' metabolism, synthesis, and application in drug development.
Metabolism and Drug Development : The metabolism of aspartame, which shares a structural motif with the target compound, highlights the metabolic pathways of its aspartyl moiety in organisms. Studies show that aspartame is hydrolyzed in the gut, yielding aspartic acid, phenylalanine, and methanol. This metabolism process, involving decarboxylation and transamination, facilitates the incorporation of aspartate into body constituents like amino acids, proteins, and nucleotides. Such metabolic insights are crucial for understanding how related compounds, including the target compound, could be metabolized or incorporated into drug designs (Ranney Re, Oppermann Ja, 1979).
Synthetic Applications in Medicine : Levulinic acid (LEV), derived from biomass, showcases the potential of utilizing carbonyl and carboxyl functional groups (akin to those in the target compound) for drug synthesis. LEV and its derivatives serve as precursors for various drugs, demonstrating the versatility of such structures in medicinal chemistry. This approach reduces drug synthesis costs and simplifies synthesis steps, indicating the potential application of the target compound in synthesizing novel drugs, especially in cancer treatment and medical material development (Mingyue Zhang et al., 2021).
Plasticizer Analysis and Food Packaging : The study on phthalate esters, used as plasticizers, sheds light on the analytical methods for detecting such compounds in food and packaging. This research indicates the broader applicability of similar compounds in analyzing and understanding the environmental and health impacts of plasticizers used in food processing and packaging (Nur Zatil Izzah Haji Harunarashid et al., 2017).
Antineoplastic Drug Development : The discovery of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones emphasizes the use of complex organic compounds in developing antineoplastic (cancer-fighting) drugs. This research showcases how structural complexity can lead to potent cytotoxic properties against cancer cells, suggesting potential research directions for the target compound in cancer treatment (Mohammad Hossain et al., 2020).
Properties
IUPAC Name |
tert-butyl 4-[(5-oxo-5-phenylmethoxypentyl)-phenylmethoxycarbonylamino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40N2O6/c1-30(2,3)38-28(34)31-20-17-26(18-21-31)32(29(35)37-23-25-14-8-5-9-15-25)19-11-10-16-27(33)36-22-24-12-6-4-7-13-24/h4-9,12-15,26H,10-11,16-23H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLNCUTWZYQMBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(CCCCC(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652666 |
Source


|
| Record name | tert-Butyl 4-{[(benzyloxy)carbonyl][5-(benzyloxy)-5-oxopentyl]amino}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181629-57-2 |
Source


|
| Record name | 1,1-Dimethylethyl 4-[[5-oxo-5-(phenylmethoxy)pentyl][(phenylmethoxy)carbonyl]amino]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=181629-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-{[(benzyloxy)carbonyl][5-(benzyloxy)-5-oxopentyl]amino}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Isobutyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B564210.png)
![1,3-Dioxolo[4,5-g]quinazolin-8(7H)-one, 4,9-dimethoxy-6-methyl-](/img/no-structure.png)

![2-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B564217.png)





![Trisodium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxobutanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B564227.png)

